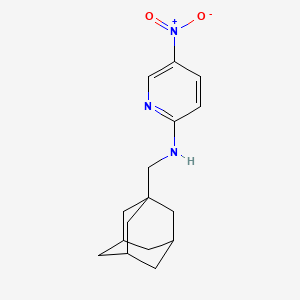

N-(1-adamantylmethyl)-5-nitropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-adamantylmethyl)-5-nitropyridin-2-amine is a compound that features an adamantane moiety attached to a pyridine ring. Adamantane is a polycyclic hydrocarbon known for its stability and unique structural properties, while the pyridine ring is a basic heterocyclic organic compound. The combination of these two structures in this compound results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-5-nitropyridin-2-amine typically involves the reaction of 1-adamantylmethylamine with 5-nitropyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-adamantylmethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products

Reduction: Formation of N-(1-adamantylmethyl)-5-aminopyridin-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Coupling: Formation of biaryl or polyaryl compounds.

Aplicaciones Científicas De Investigación

N-(1-adamantylmethyl)-5-nitropyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug delivery systems due to the stability and lipophilicity of the adamantane moiety.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of N-(1-adamantylmethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)

- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

- 2-(1-adamantyl)-1,4-diene

Uniqueness

N-(1-adamantylmethyl)-5-nitropyridin-2-amine is unique due to the presence of both the adamantane and pyridine moieties, which confer distinct chemical and physical properties. The combination of these two structures results in enhanced stability, lipophilicity, and potential biological activity compared to other similar compounds .

Actividad Biológica

N-(1-adamantylmethyl)-5-nitropyridin-2-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an adamantane moiety, which enhances its lipophilicity, allowing for better cell membrane penetration. The nitro group in the pyridine ring can be reduced to an amine, leading to various derivatives with potential biological activities. The compound's structure is depicted below:

| Component | Description |

|---|---|

| Adamantyl Group | A bicyclic hydrocarbon that increases lipophilicity |

| Nitro Group | Can be reduced to an amine, affecting biological activity |

| Pyridine Ring | Contributes to the compound's reactivity and interaction with biological targets |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound's lipophilicity facilitates its entry into cells, where it can modulate enzyme activities or receptor functions. Additionally, the reduction of the nitro group can lead to reactive intermediates that interact with cellular components, potentially altering signaling pathways involved in inflammation or cell proliferation .

Antiviral and Antibacterial Properties

Research indicates that this compound exhibits promising antiviral and antibacterial activities. A study highlighted its effectiveness against various bacterial strains, demonstrating moderate to high inhibition rates . The compound's ability to inhibit biofilm formation in Staphylococcus aureus suggests potential applications in treating resistant bacterial infections .

Neuroprotective Effects

The neuroprotective properties of compounds related to adamantane have been explored extensively. For instance, derivatives have shown significant reductions in pro-inflammatory cytokines such as TNF-α in LPS-challenged cellular models. This suggests that this compound may also possess neuroprotective effects through modulation of inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the adamantane structure and the introduction of various substituents can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Nitration | Can enhance anti-nitrite activity while having minimal impact on TNF-α levels |

| Substituent Length | Longer chains may improve antibacterial efficacy but could reduce overall potency |

| Functional Groups | Presence of electron-donating groups enhances antioxidant properties |

Case Studies

- Antibacterial Activity : A library of compounds including this compound was synthesized and tested against S. aureus. Results showed significant inhibition of biofilm formation at concentrations as low as 10 µM .

- Neuroprotection : In a study evaluating the effects on LPS-induced inflammation, compounds similar to this compound demonstrated a marked decrease in nitrite production and TNF-α secretion, highlighting their potential as neuroprotective agents .

- Antioxidant Activity : Compounds derived from 5-nitropyridine were assessed for their free radical scavenging abilities. Results indicated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like curcumin .

Propiedades

IUPAC Name |

N-(1-adamantylmethyl)-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-19(21)14-1-2-15(17-9-14)18-10-16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,9,11-13H,3-8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVDCKFNUUMVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC4=NC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.